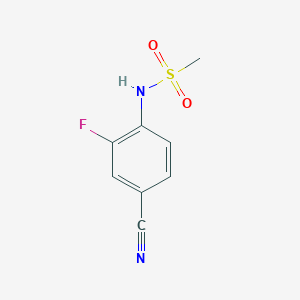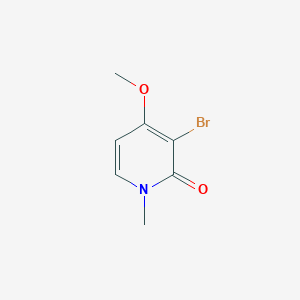
2-(3,4-二氢-2(1H)-异喹啉基)-2-甲基-1-丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of isoquinoline derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are examined for their dopamine-like activity. Paper details an improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction of cyano derivatives. Additionally, paper outlines a synthetic approach for a chromeno[3,4-c]isoquinoline derivative, which involves a Suzuki coupling and a conjugate addition of an aryl Grignard reagent. These methods highlight the diverse synthetic strategies employed to create isoquinoline derivatives with potential biological activity.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives plays a crucial role in their biological activity. Paper discusses the synthesis and pharmacological characterization of a chromeno[3,4-c]isoquinoline derivative, which is an oxygen bioisostere of a potent dopamine D1-selective agonist. The binding affinity and intrinsic activity of these compounds are influenced by their stereochemistry and the presence of specific functional groups, as demonstrated by the high affinity of the synthesized compound for dopamine D1 receptors.
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives is explored in several papers. Paper investigates the formation of a cycloprop[c]isoquinoline derivative, which involves the formation of a cis-arylcyclopropylamine intermediate. Paper examines the oxidation reactions of a spiro[benzo[f]isoquinoline-1,2ʹ-naphthalen]-1ʹ-one derivative, detailing the involvement of the methylene group and subsequent cis-dihydroxylation. These studies provide insight into the complex reactions that isoquinoline derivatives can undergo, which can be leveraged to synthesize compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are closely related to their molecular structure and have significant implications for their pharmacological activity. Paper discusses the protonation behavior of aminomethyl-THIQs, showing that they are substantially monoprotonated at physiological pH, which affects their interaction with adrenoceptors. Paper explores the structure-activity relationship of new 1-aryl tetrahydroisoquinolines, indicating that the presence of a thiomethyl group significantly enhances affinity towards the D2 receptor. These findings underscore the importance of understanding the physical and chemical properties of isoquinoline derivatives to predict and optimize their biological effects.
科学研究应用
3,4-二氢嘧啶-2-(1H)-酮 (DHPMs) 的合成
这种化合物在 DHPMs 的合成中起着至关重要的作用,DHPMs 由于其广泛的药理活性在药物化学中具有价值。 DHPMs 已在生物活性海洋生物碱中被发现,并已应用于抗病毒、抗菌、抗肿瘤、抗炎、降压和抗癫痫药物 .
多组分反应中的催化作用
该化合物作为多组分反应(如 Biginelli 反应)的催化剂。 该反应对于高效地一步合成 DHPMs 具有重要意义,DHPMs 以其药用特性而闻名,包括作为钙通道阻滞剂和降压药 .
反应途径的机理见解
研究人员利用该化合物来获得对金属路易斯酸催化和无溶剂条件下反应途径的机理见解。 它有助于理解无溶剂条件和催化对整体反应速率的协同作用 .
β-酮部分的活化
该化合物在与 β-酮部分活化相关的研究中起着重要作用。 这种活化有助于酮-烯醇互变异构,这是各种化学合成过程中的关键步骤 .
非均相催化
它用于非均相催化,以促进从反应混合物中回收产物和回收催化剂。 这种应用在绿色化学中尤为重要,在绿色化学中,减少浪费和提高可持续性是关键目标 .
药物应用
由于其在 DHPMs 合成中的作用,该化合物具有间接的药物应用。 DHPMs 用于开发具有抗疟疾、抗结核、抗癌、抗炎和抗氧化特性的药物 .
海洋生物碱合成
该化合物有助于合成海洋生物碱,海洋生物碱对于创造生物活性天然产物至关重要。 这些天然产物在医药领域(特别是药物发现)中发挥着重要作用 .
作用机制
Target of Action
The compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is a member of the 3,4-dihydro-2(1H)-quinolinone family . Compounds in this family are known to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure .
Mode of Action
The interaction of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine with its targets can result in a variety of changes. For instance, inhibition of phosphodiesterase can increase the levels of cyclic AMP or cyclic GMP, leading to changes in cellular signaling . Blocking of β-adrenergic receptors can affect heart rate and blood pressure . Antagonism of vasopressin receptors can influence water balance in the body . Interaction with serotonin and dopamine receptors can modulate mood and behavior .
Biochemical Pathways
The compound can affect multiple biochemical pathways due to its interaction with various targets. For instance, it can influence the cyclic AMP and cyclic GMP signaling pathways through its inhibition of phosphodiesterase . It can also affect the adrenergic signaling pathway through its blocking of β-adrenergic receptors . Furthermore, it can influence the serotonin and dopamine signaling pathways through its interaction with serotonin and dopamine receptors .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and the physiological context. For example, inhibition of phosphodiesterase can lead to changes in cellular signaling, potentially affecting a variety of cellular processes . Blocking of β-adrenergic receptors can lead to changes in heart rate and blood pressure . Antagonism of vasopressin receptors can lead to changes in water balance . Interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZNMAAWLDJWOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588149 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
891642-99-2 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


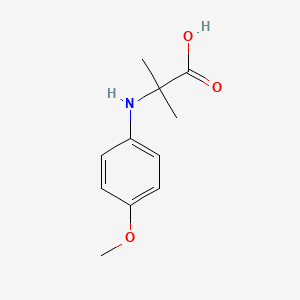
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)
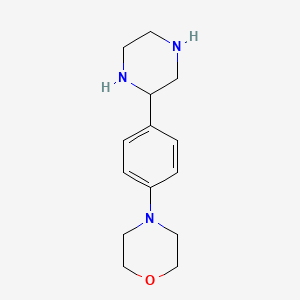

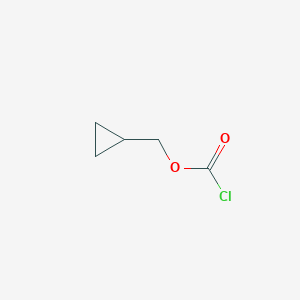
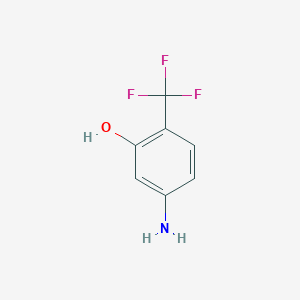

![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)
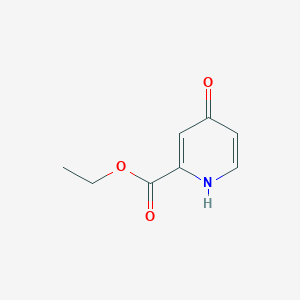
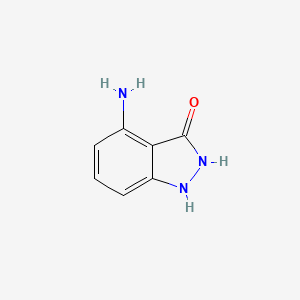
![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)
